

Validating the Structure of 1,3-Diphenylpropane: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 1,3-Diphenylpropane

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A definitive guide for researchers on the structural verification of **1,3-diphenylpropane** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against its isomers, 1,1-diphenylpropane and 1,2-diphenylpropane.

In the realm of organic synthesis and drug development, unequivocal structural confirmation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a comprehensive comparison of the experimental ^1H and ^{13}C NMR data for **1,3-diphenylpropane** and its structural isomers, offering a clear protocol for the validation of its synthesis and purity.

Comparative Analysis of ^1H NMR Data

The ^1H NMR spectrum of **1,3-diphenylpropane** is characterized by three distinct sets of signals corresponding to the aromatic protons, the benzylic methylene protons, and the central methylene protons. In contrast, its isomers, 1,1-diphenylpropane and 1,2-diphenylpropane, exhibit unique spectral patterns that allow for unambiguous differentiation.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
1,3-Diphenylpropane	Aromatic (C ₆ H ₅)	7.32 - 7.15	Multiplet	10H
Benzylic (Ar-CH ₂ -)	2.64	Triplet	4H	
Methylene (-CH ₂ -CH ₂ -CH ₂ -)	1.99	Quintet	2H	
1,1-Diphenylpropane	Aromatic (C ₆ H ₅)	7.30 - 7.10	Multiplet	10H
Methine (Ar ₂ -CH-)	3.92	Triplet	1H	
Methylene (-CH ₂ -CH ₃)	2.25	Sextet	2H	
Methyl (-CH ₂ -CH ₃)	0.95	Triplet	3H	
1,2-Diphenylpropane	Aromatic (C ₆ H ₅)	7.30 - 7.05	Multiplet	10H
Methine (Ar-CH-CH ₃)	3.05	Sextet	1H	
Methylene (Ar-CH ₂ -)	2.95	Multiplet	2H	
Methyl (-CH-CH ₃)	1.25	Doublet	3H	

Table 1: Comparative ¹H NMR Data for Diphenylpropane Isomers in CDCl₃.

Comparative Analysis of ¹³C NMR Data

The symmetry of **1,3-diphenylpropane** is clearly reflected in its ¹³C NMR spectrum, which displays a reduced number of signals compared to its less symmetrical isomers. This

distinction is a powerful tool for structural validation.

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
1,3-Diphenylpropane	Quaternary Aromatic (Ar-C)	142.3
Aromatic (CH)	128.4, 128.3, 125.7	
Benzylic (Ar-CH ₂ -)	36.0	
Methylene (-CH ₂ -CH ₂ -CH ₂ -)	31.6	
1,1-Diphenylpropane	Quaternary Aromatic (Ar-C)	144.9
Aromatic (CH)	128.8, 128.2, 126.1	
Methine (Ar ₂ -CH-)	51.9	
Methylene (-CH ₂ -CH ₃)	31.0	
Methyl (-CH ₂ -CH ₃)	12.4	
1,2-Diphenylpropane	Quaternary Aromatic (Ar-C)	146.5, 142.1
Aromatic (CH)	129.3, 128.4, 128.2, 127.2, 126.2, 125.9	
Methine (Ar-CH-CH ₃)	45.2	
Methylene (Ar-CH ₂ -)	43.8	
Methyl (-CH-CH ₃)	21.8	

Table 2: Comparative ¹³C NMR Data for Diphenylpropane Isomers in CDCl₃.

Experimental Protocols

Sample Preparation for NMR Analysis

- **Sample Weighing:** Accurately weigh 10-20 mg of the diphenylpropane sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

- Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.
- Capping: Securely cap the NMR tube.

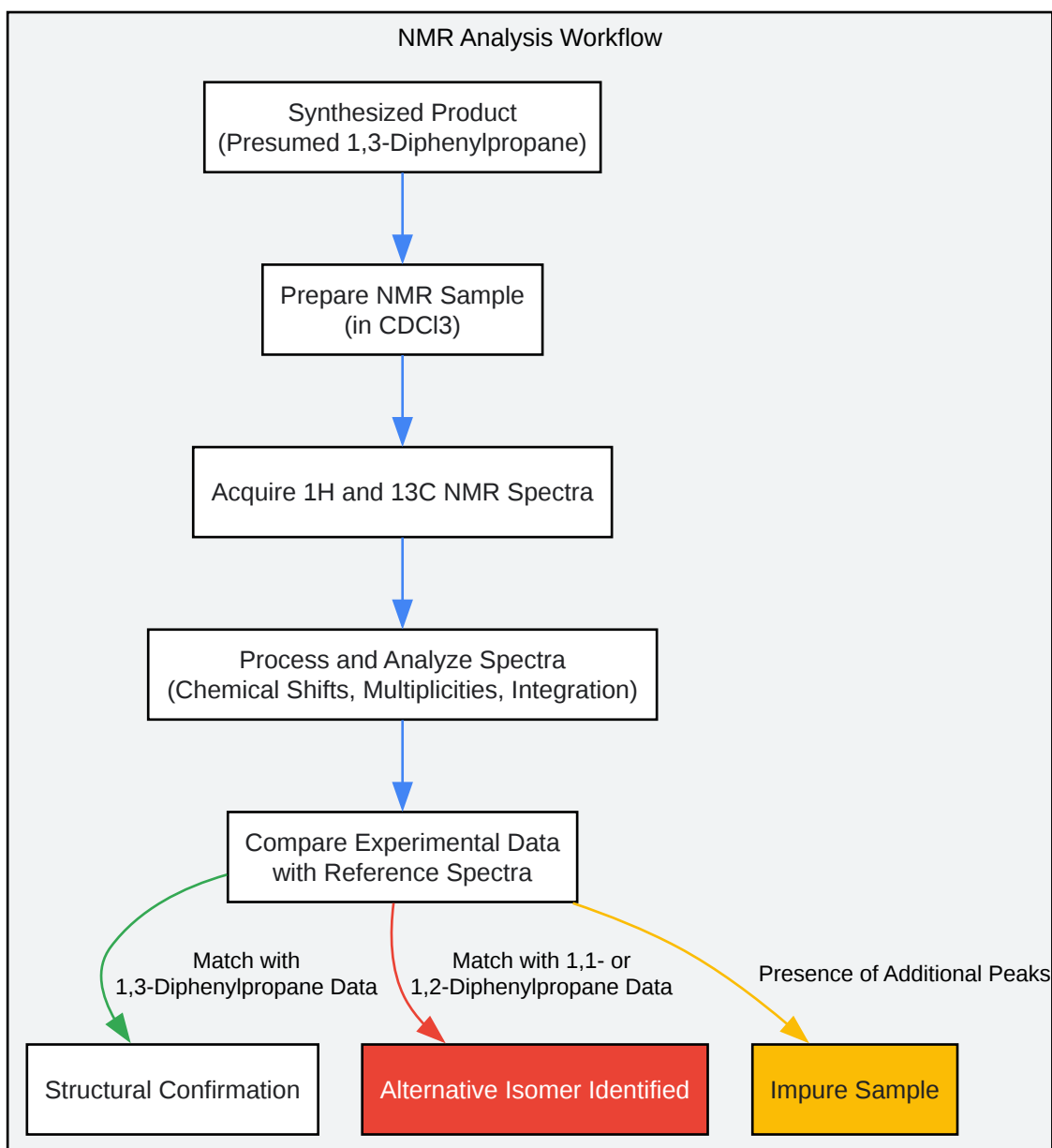
Data Acquisition

- Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl_3 and perform automatic or manual shimming to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the resulting spectra and reference them to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H and CDCl_3 at 77.16 ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for confirming the structure of **1,3-diphenylpropane** and distinguishing it from its isomers using NMR spectroscopy.



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Caption: Workflow for the validation of **1,3-diphenylpropane** structure.

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